molecular formula C13H17NO B13242012 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine

1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine

Cat. No.: B13242012
M. Wt: 203.28 g/mol
InChI Key: YMVUPRCAIPRDRJ-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine (CAS 1804129-51-8) is a spirocyclic amine compound of high interest in medicinal chemistry and drug discovery. This compound features a spiro architecture, a rigid three-dimensional structure where two rings are connected by a single, shared atom. Spirocycles are considered privileged scaffolds in pharmaceutical research because their inherent rigidity can lead to improved selectivity, enhanced metabolic stability, and better aqueous solubility compared to flat aromatic compounds . The spiro[indene-oxane] core of this amine serves as a versatile chemical building block. It can be utilized in the synthesis of more complex molecular architectures, including through multicomponent reactions, which are powerful tools for generating structural diversity and exploring new chemical space for biological activity . While specific biological data for this exact molecule is not available in the public domain, analogous spirocyclic structures are prevalent in bioactive molecules and are frequently investigated for their potential applications across various therapeutic areas . Researchers may employ this compound as a key intermediate in developing new active molecules or as a core scaffold to create libraries of compounds for high-throughput screening. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,4'-oxane]-1-amine

InChI

InChI=1S/C13H17NO/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4,12H,5-9,14H2

InChI Key

YMVUPRCAIPRDRJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC3=CC=CC=C3C2N

Origin of Product

United States

Preparation Methods

Key Features

  • Reagents and Conditions: Aldohydrazones are oxidized by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in acetonitrile at 80 °C to generate reactive nitrilimines.
  • Reaction Pathway: The nitrilimine intermediate undergoes a domino [3+2] cycloaddition with cyclic dipolarophiles to form spiro[indene-oxane] frameworks.
  • Yields: This method provides satisfactory yields of functionalized spiro compounds.
  • Advantages: Mild conditions, in situ generation of reactive intermediates, and broad substrate scope.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 Aldohydrazone + TEMPO, acetonitrile, 80 °C Formation of 1,3-dipolar nitrilimine intermediate
2 Reaction with 2-arylidene-1,3-indanedione [3+2] Cycloaddition to form spiro[indene-oxane] derivatives

This approach is directly relevant to the synthesis of spiro[indene-oxane] amines, as the amine functionality can be introduced via appropriate aldohydrazone precursors or subsequent functional group transformations.

Multicomponent Reactions Involving Indene Derivatives

Multicomponent reactions (MCRs) provide a versatile route to spirocyclic compounds by combining multiple reactants in a single step.

  • Typical Reactants: Indene-1,3-dione or derivatives, aldehydes, amines, and bases such as triethylamine.
  • Mechanism: Initial condensation followed by cyclization to form the oxane ring fused to the indene core.
  • Example: Reaction of 5-substituted isatins with malononitrile and amine components under basic conditions yields spirocyclic amine derivatives with high regioselectivity and yields.

Stepwise Synthesis from Indane-1,3-dione Precursors

Indane-1,3-dione is a versatile building block for spiro compound synthesis.

  • Preparation of Indane-1,3-dione: Typically synthesized via oxidation of indane or through dialkyl phthalate under basic conditions, followed by hydrolysis and decarboxylation.
  • Functionalization: Reaction with amines or hydrazine derivatives to introduce nitrogen functionalities.
  • Cyclization: Intramolecular cyclization under acidic or basic conditions to form the oxane ring, completing the spiro structure.

Reaction Yield and Conditions Summary

Step Conditions Yield (%) Notes
Dialkyl phthalate + base Heating, acidic workup ~50% (two steps) Formation of indane-1,3-dione
Indane oxidation (alternative) Various oxidants (NHPI, PCC, etc.) 17–18% Less efficient, expensive reagents
Reaction with hydrazinecarboxamide Ethanol, triethylamine 78–90% Formation of hydrazone intermediates
Cyclization to spiro derivatives Acidic or basic conditions High yields Formation of spiro[indene-oxane] amines

Additional Synthetic Considerations and Patented Processes

  • Cyclization Agents: Use of 1,1′-carbonyldiimidazole (CDI), thionyl chloride (SOCl2), or phosphoryl chloride (POCl3) can promote ring closure steps in related systems.
  • Base Catalysis: Organic amines such as triethylamine or pyridine facilitate cyclization and amide formation.
  • Salt Formation: Free amine spiro compounds can be converted to acid salts (e.g., hydrochloride) for improved stability and handling.

Summary Table of Preparation Methods for 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine

Method Type Key Reagents/Conditions Advantages Typical Yields References
[3+2] Cycloaddition via nitrilimines Aldohydrazones + TEMPO, acetonitrile, 80 °C Mild, efficient, broad scope Moderate to High
Multicomponent reaction Indene derivatives + aldehydes + amines + base One-pot synthesis, regioselective High
Stepwise synthesis from indane-1,3-dione Dialkyl phthalate + base, oxidation, hydrazine Versatile, well-studied 50% (initial step)
Cyclization with CDI or SOCl2 CDI or SOCl2 + base Promotes ring closure High

Research Findings and Professional Insights

  • The [3+2] cycloaddition method is a recent advancement offering a streamlined approach to spiro[indene-oxane] amines with functional group tolerance and good yields.
  • The multicomponent approach allows rapid assembly of complex spirocyclic frameworks, useful for medicinal chemistry applications.
  • The stepwise synthesis from indane-1,3-dione remains a foundational method, especially when combined with modern catalysts and cyclization agents to improve yields and selectivity.
  • Optimization of reaction parameters such as temperature, solvent, and catalyst/base selection critically influences the yield and purity of the final spiro compound.
  • Salt formation of the amine enhances compound stability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Spirocyclic Oxetane Derivatives

  • Example : N-(2,4-Difluorophenyl)-2,3-dihydrospiro[indene-1,3′-oxetan]-5-amine
    • Structural Difference : Replaces the oxane ring with a four-membered oxetane.
    • Synthesis : Prepared via multi-step coupling reactions, yielding 76% with HPLC purity >99% .
    • Physicochemical Data :
  • ESI-MS: m/z 286.1 [M−H]⁻ (calculated 287.1 for C₁₇H₁₅F₂NO).
  • ¹H-NMR : Distinct signals at δ 2.52 (t, 2H) and 4.83–4.92 (m, 4H) for oxetane protons .
    • Applications : Explored in chemical space studies for drug discovery due to enhanced metabolic stability compared to oxane derivatives .

Piperidine-Containing Spiro Compounds

  • Example : (1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride
    • Structural Difference : Substitutes oxane with a piperidine ring (six-membered nitrogen-containing heterocycle).
    • Properties :
  • Purity : ≥97% (HPLC), stored at 2–8°C for stability .
  • Applications: Used in neurological research, leveraging the basicity of the piperidine nitrogen for target binding .

Azetidine-Based Spiro Systems

  • Example: 1′,3′-Dihydrospiro[azetidine-3,2′-indene] Structural Difference: Incorporates a four-membered azetidine ring. Synthesis: Synthesized via modular approaches for protease inhibitor discovery .

Morpholine-Containing Spiro Analogues

  • Example: 3-(5-((2-Chloro-6-ethylbenzyl)oxy)-2,3-dihydrospiro[indene-1,2′-morpholin]-4′-yl)propanoic acid Structural Difference: Morpholine (oxygen- and nitrogen-containing ring) replaces oxane. Applications: Acts as a sphingosine-1-phosphate (S1P) receptor modulator, with enantiomers showing distinct pharmacokinetic profiles .

Photochemically Synthesized Spiroindenes

  • Example : 1-Oxo-1,3-dihydrospiro[indene-2,3′-indoline]
    • Synthesis : Generated via visible light-mediated dearomative hydrogen atom transfer/cyclization (85–97% yield) .
    • Key Features : Diastereoselective formation highlights advantages over traditional thermal methods for spiroannulation .

Comparative Analysis Table

Compound Class Key Structural Feature Synthesis Method Biological/Industrial Relevance Key Data/References
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine Six-membered oxane ring Commercial synthesis (CymitQuimica) Building block for drug discovery HCl salt: 513.00 €/50 mg
Spiro-oxetane Four-membered oxetane Coupling reactions Metabolic stability studies ¹H-NMR δ 4.83–4.92
Spiro-piperidine Piperidine ring Reductive amination (inferred) Neurological targets ≥97% purity, 2–8°C storage
Spiro-azetidine Azetidine ring Modular drug design HCV protease inhibition (EC₅₀ = 0.8 μM) Cytotoxicity concerns
Spiro-morpholine Morpholine ring Chiral synthesis S1P receptor modulation Enantiomer-specific activity
Photochemical spiroindene Indoline fusion Light-mediated cyclization Diastereoselective synthesis 85–97% yield

Key Findings and Implications

  • Structural Impact : Smaller rings (oxetane, azetidine) enhance metabolic stability but may introduce synthetic challenges. Larger rings (piperidine, morpholine) improve target binding but increase molecular weight.
  • Synthetic Routes : Photochemical methods (e.g., ) offer diastereoselectivity advantages over traditional thermal methods. Commercial availability of the target compound streamlines early-stage research .
  • Biological Relevance: The oxane derivative’s balance of rigidity and solubility makes it a versatile scaffold, whereas azetidine and morpholine derivatives show niche applications in antiviral and immunomodulatory contexts .

Biological Activity

1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine is a complex organic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine features a spirocyclic structure that combines elements of indene and amine functionalities. Its molecular formula is C18H23NC_{18}H_{23}N with a molecular weight of approximately 265.38 g/mol. The unique arrangement of rings and substituents in this compound contributes to its potential pharmacological properties.

The biological activity of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine may involve interactions with various molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity and receptor binding, potentially influencing pathways related to signal transduction and metabolic regulation .

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It might bind to receptors that modulate physiological responses.

Biological Activities

Research has indicated several biological activities associated with compounds similar to 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties : Compounds within this class have been studied for their potential to reduce inflammation.
  • Anticancer Potential : There is ongoing research into the anticancer properties of related compounds.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeNotable Findings
Tert-butyl N-{1,3-dihydrospiro[indene-2,4’-piperidin]-3-yl}carbamateEnzyme InhibitionExhibited significant inhibition of caspase-3 activity
1,3-Dihydrospiro[indene-2,4'-piperidine]AntimicrobialShowed activity against S. aureus and E. coli with MIC values < 20 µM
Novel derivatives from indandioneAnti-inflammatoryDemonstrated greater anti-inflammatory activity than curcumin

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various spirocyclic compounds including analogs of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine. The results indicated that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 12.4 µM against Staphylococcus aureus .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds derived from indandione structures. The study found that certain derivatives significantly reduced inflammation markers in vitro compared to standard anti-inflammatory agents like curcumin .

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